molecular formula C14H12N2O7 B4897012 2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid CAS No. 5789-11-7

2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid

Cat. No.: B4897012
CAS No.: 5789-11-7
M. Wt: 320.25 g/mol
InChI Key: YBZFUNWLPZGGQA-UHFFFAOYSA-N
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Description

2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid is an organic compound that belongs to the class of nitrophenols. This compound contains a benzene ring bearing both a hydroxyl group and a nitro group on different ring carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization and acetylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxy-3-nitrophenyl)acetic acid: Shares similar structural features but lacks the pyrrole ring.

    4-hydroxy-3-nitrophenylacetic acid: Another related compound with similar functional groups but different overall structure.

Uniqueness

2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid is unique due to the presence of both the pyrrole ring and the nitrophenyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7/c1-7(17)11-12(8-2-4-9(5-3-8)16(22)23)15(6-10(18)19)14(21)13(11)20/h2-5,12,20H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZFUNWLPZGGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386658
Record name 2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5789-11-7
Record name 2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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